4-[(2Z)-2-(3-{[(4-chlorophenyl)sulfanyl]methyl}-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzenesulfonamide
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Overview
Description
4-[(2Z)-2-(3-{[(4-chlorophenyl)sulfanyl]methyl}-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a sulfonamide group, and a chlorophenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2Z)-2-(3-{[(4-chlorophenyl)sulfanyl]methyl}-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzenesulfonamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the sulfonamide group, and the attachment of the chlorophenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors or batch reactors, to optimize the reaction conditions and improve efficiency. These methods often require rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2Z)-2-(3-{[(4-chlorophenyl)sulfanyl]methyl}-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(2Z)-2-(3-{[(4-chlorophenyl)sulfanyl]methyl}-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2Z)-2-(3-{[(4-chlorophenyl)sulfanyl]methyl}-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- **4-[(2Z)-2-(3-{[(4-chlorophenyl)sulfanyl]methyl}-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzenesulfonamide
- **4-[(2Z)-2-(3-{[(4-bromophenyl)sulfanyl]methyl}-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzenesulfonamide
- **4-[(2Z)-2-(3-{[(4-fluorophenyl)sulfanyl]methyl}-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzenesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the chlorophenyl group and the sulfonamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H18ClN5O3S2 |
---|---|
Molecular Weight |
500.0 g/mol |
IUPAC Name |
4-[[5-[(4-chlorophenyl)sulfanylmethyl]-3-oxo-2-phenyl-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C22H18ClN5O3S2/c23-15-6-10-18(11-7-15)32-14-20-21(22(29)28(27-20)17-4-2-1-3-5-17)26-25-16-8-12-19(13-9-16)33(24,30)31/h1-13,27H,14H2,(H2,24,30,31) |
InChI Key |
CMGYSIQGCNRNKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)CSC3=CC=C(C=C3)Cl)N=NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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